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Compound of Interest

Compound Name:
3-(2-Oxopiperidin-1-YL)propanoic

acid

Cat. No.: B054340 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-(2-Oxopiperidin-1-YL)propanoic acid is a research chemical. The information

provided in these application notes is based on the chemical's structural similarity to other well-

researched compounds. The potential applications and protocols described herein are intended

to serve as a starting point for further investigation and have not been experimentally validated

for this specific compound.

Introduction
3-(2-Oxopiperidin-1-YL)propanoic acid is a heterocyclic compound incorporating a 2-

piperidone (a cyclic amide) and a propanoic acid moiety. The 2-piperidone ring is a prevalent

scaffold in medicinal chemistry, found in a variety of biologically active compounds. Similarly,

propanoic acid derivatives are known for their therapeutic properties, most notably as non-

steroidal anti-inflammatory drugs (NSAIDs).[1] The combination of these two functional groups

in 3-(2-Oxopiperidin-1-YL)propanoic acid suggests its potential as a versatile building block

for the synthesis of novel therapeutic agents and as a candidate for biological screening.

Chemical and Physical Properties
A summary of the known physical and chemical properties of 3-(2-Oxopiperidin-1-
YL)propanoic acid is presented in Table 1. This data is essential for handling, storage, and

experimental design.
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Property Value Source

CAS Number 117705-04-1 ChemicalBook

Molecular Formula C₈H₁₃NO₃ ChemicalBook

Molecular Weight 171.19 g/mol ChemicalBook

Melting Point 148 °C ChemicalBook

Boiling Point (Predicted) 380.8±25.0 °C ChemicalBook

Density (Predicted) 1.199±0.06 g/cm³ ChemicalBook

pKa (Predicted) 4.35±0.10 ChemicalBook

Storage Temperature 2-8°C ChemicalBook

Potential Research Applications
Based on its structural components, 3-(2-Oxopiperidin-1-YL)propanoic acid can be

hypothesized to have applications in several areas of drug discovery and development.

Anti-inflammatory Research
The propanoic acid moiety is a key feature of many NSAIDs, which act by inhibiting

cyclooxygenase (COX) enzymes.[1] It is plausible that 3-(2-Oxopiperidin-1-YL)propanoic
acid could exhibit anti-inflammatory properties.

Anticancer Research
Both piperidone and propanoic acid derivatives have been investigated for their anticancer

activities.[2][3] Substituted piperidones have shown cytotoxic effects against various cancer cell

lines.[4] Therefore, this compound could be a candidate for screening in cancer cell viability

and migration assays.

Antimicrobial Research
Derivatives of propanoic acid have demonstrated antimicrobial activity against a range of

pathogens.[5] The unique structure of 3-(2-Oxopiperidin-1-YL)propanoic acid makes it a

candidate for evaluation as a novel antimicrobial agent.
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Synthetic Chemistry Building Block
The carboxylic acid group can be readily modified to form esters, amides, and other

derivatives, making it a useful intermediate for the synthesis of more complex molecules and

compound libraries for high-throughput screening.

Experimental Protocols
The following are detailed, hypothetical protocols for investigating the potential biological

activities of 3-(2-Oxopiperidin-1-YL)propanoic acid.

Protocol for Synthesis of 3-(2-Oxopiperidin-1-
YL)propanoic acid
This protocol is a general method for the N-alkylation of a lactam with an acrylic acid derivative.

Materials:

2-Piperidone

Acrylic acid

Potassium carbonate (K₂CO₃)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate

Water

Anhydrous sodium sulfate (Na₂SO₄)

Hydrochloric acid (HCl)

Procedure:

In a round-bottom flask, dissolve 2-piperidone (10 mmol) and potassium carbonate (12

mmol) in anhydrous DMF (50 mL).
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Stir the mixture at room temperature for 30 minutes.

Slowly add acrylic acid (11 mmol) to the mixture.

Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction by Thin

Layer Chromatography (TLC).

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

Remove the DMF under reduced pressure.

Dissolve the residue in ethyl acetate (100 mL) and wash with water (3 x 50 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purify the crude product by column chromatography on silica gel or by recrystallization to

obtain 3-(2-Oxopiperidin-1-YL)propanoic acid.

Workflow for Synthesis:
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Synthetic Workflow
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Protocol for In Vitro COX Inhibition Assay
This colorimetric assay is used to screen for potential COX-1 and COX-2 inhibitors.

Materials:

COX-1 or COX-2 enzyme

Arachidonic acid (substrate)

Heme

TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine)

3-(2-Oxopiperidin-1-YL)propanoic acid (dissolved in DMSO)

Assay buffer (e.g., Tris-HCl)

96-well microplate

Microplate reader

Procedure:

Prepare the assay buffer containing heme and the COX enzyme.

Add 10 µL of various concentrations of 3-(2-Oxopiperidin-1-YL)propanoic acid or a known

inhibitor (e.g., ibuprofen) to the wells of a 96-well plate.

Add 150 µL of the enzyme/buffer mixture to each well.

Incubate the plate at room temperature for 10 minutes.

Add 20 µL of arachidonic acid solution to initiate the reaction.

Add 20 µL of TMPD solution.

Immediately read the absorbance at 590 nm every minute for 5 minutes.
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Calculate the rate of reaction and determine the percent inhibition for each concentration of

the test compound.

Calculate the IC₅₀ value.

COX Inhibition Assay Workflow:

Prepare Reagents Add Compound to Plate Add Enzyme Incubate Add Substrate Add TMPD Measure Absorbance Calculate IC50

Click to download full resolution via product page

COX Inhibition Assay

Protocol for Cell Viability (MTT) Assay
This assay assesses the cytotoxic effects of the compound on cancer cell lines.

Materials:

Cancer cell line (e.g., A549, MCF-7)

Cell culture medium (e.g., DMEM) with 10% FBS

3-(2-Oxopiperidin-1-YL)propanoic acid (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO

96-well cell culture plate

Incubator (37°C, 5% CO₂)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
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Treat the cells with various concentrations of 3-(2-Oxopiperidin-1-YL)propanoic acid and

incubate for 24, 48, or 72 hours.

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours.

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan

crystals.

Read the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the untreated control and determine the

IC₅₀ value.

Cell Viability Signaling Pathway:

Compound

Cancer Cell Cell Death

Induces

Mitochondria

MTT

Reduction

Formazan

Reduced Viability
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MTT Assay Principle

Data Presentation
Should experimental data be generated, it should be summarized in clear, tabular format for

easy comparison.

Table 2: Hypothesized In Vitro Activity Data

Assay Target/Cell Line Metric
Hypothesized
Result

COX-1 Inhibition Ovine COX-1 IC₅₀ (µM) To be determined

COX-2 Inhibition
Human recombinant

COX-2
IC₅₀ (µM) To be determined

Cell Viability A549 (Lung Cancer) IC₅₀ (µM) To be determined

Cell Viability
MCF-7 (Breast

Cancer)
IC₅₀ (µM) To be determined

Antimicrobial E. coli MIC (µg/mL) To be determined

Antimicrobial S. aureus MIC (µg/mL) To be determined

Conclusion
3-(2-Oxopiperidin-1-YL)propanoic acid represents a chemical scaffold with significant

potential for the development of new therapeutic agents. Its structural similarity to known anti-

inflammatory, anticancer, and antimicrobial compounds makes it a valuable candidate for

further research. The protocols and information provided in this document are intended to guide

the initial exploration of this compound's biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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